4-((6-Bromopyridin-3-yl)oxy)benzonitrile 4-((6-Bromopyridin-3-yl)oxy)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1207731-13-2
VCID: VC2984455
InChI: InChI=1S/C12H7BrN2O/c13-12-6-5-11(8-15-12)16-10-3-1-9(7-14)2-4-10/h1-6,8H
SMILES: C1=CC(=CC=C1C#N)OC2=CN=C(C=C2)Br
Molecular Formula: C12H7BrN2O
Molecular Weight: 275.1 g/mol

4-((6-Bromopyridin-3-yl)oxy)benzonitrile

CAS No.: 1207731-13-2

Cat. No.: VC2984455

Molecular Formula: C12H7BrN2O

Molecular Weight: 275.1 g/mol

* For research use only. Not for human or veterinary use.

4-((6-Bromopyridin-3-yl)oxy)benzonitrile - 1207731-13-2

Specification

CAS No. 1207731-13-2
Molecular Formula C12H7BrN2O
Molecular Weight 275.1 g/mol
IUPAC Name 4-(6-bromopyridin-3-yl)oxybenzonitrile
Standard InChI InChI=1S/C12H7BrN2O/c13-12-6-5-11(8-15-12)16-10-3-1-9(7-14)2-4-10/h1-6,8H
Standard InChI Key PBAOAPCQDDQCJS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)OC2=CN=C(C=C2)Br
Canonical SMILES C1=CC(=CC=C1C#N)OC2=CN=C(C=C2)Br

Introduction

Chemical Identity and Structure

4-((6-Bromopyridin-3-yl)oxy)benzonitrile is a synthetic organic compound consisting of a bromopyridine moiety connected to a benzonitrile group through an oxygen bridge. This compound serves as an important building block in various synthetic pathways.

Basic Identification Data

The compound is characterized by the following properties:

PropertyValue
Chemical Name4-((6-Bromopyridin-3-yl)oxy)benzonitrile
CAS Number1207731-13-2
Molecular FormulaC₁₂H₇BrN₂O
Molecular Weight275.10 g/mol
SMILES NotationN#Cc1ccc(Oc2ccc(Br)nc2)cc1

The molecular structure features a 6-bromopyridine ring connected through an oxygen atom to a benzonitrile group at position 3 of the pyridine and position 4 of the benzene ring. The nitrile group (-CN) is positioned para to the ether linkage on the benzene ring, while the bromine atom is at position 6 of the pyridine ring .

Synthesis and Preparation Methods

Primary Synthetic Route

The primary documented method for synthesizing 4-((6-Bromopyridin-3-yl)oxy)benzonitrile involves a bromination reaction of 4-((6-oxo-1,6-dihydropyridin-3-yl)oxy)benzonitrile. This reaction pathway is detailed in patent literature and provides a high-yield approach to the target compound .

Detailed Synthesis Protocol

The synthesis proceeds according to the following procedure:

  • A vial is charged with phosphorus oxybromide (2.57 g, 8.95 mmol) and acetonitrile (8.9 mL) to create a clear yellow solution

  • 4-((6-Oxo-1,6-dihydropyridin-3-yl)oxy)benzonitrile (500 mg, 2.238 mmol) is added to the solution

  • The reaction mixture is heated at 80°C overnight

  • Additional phosphorus oxybromide (1.0 g, 3.49 mmol) is added

  • The mixture is stirred for an additional 3 hours at 80°C

  • The reaction mixture is added dropwise to approximately 25 mL of water cooled in an ice bath

  • The resulting suspension is stirred for 15 minutes at 0°C, forming a tan precipitate

  • The precipitate is collected via vacuum filtration

  • The solid is dried overnight in a vacuum oven at 50°C

This procedure yields 4-((6-bromopyridin-3-yl)oxy)benzonitrile as a tan solid with 79% yield (499 mg, 1.778 mmol) .

Preparation of Precursor Compound

The precursor compound, 4-((6-oxo-1,6-dihydropyridin-3-yl)oxy)benzonitrile, can be synthesized from pyridine-2,5-diol through the following procedure:

  • A flask is charged with pyridine-2,5-diol (2.0 g, 18.00 mmol), 4-fluorobenzonitrile (2.18 g, 18.00 mmol), potassium carbonate (4.98 g, 36.0 mmol), and DMF (25.7 mL)

  • The reaction mixture is heated at 110°C overnight

  • After cooling to room temperature, the reaction is quenched with water (50 mL) and diluted with ethyl acetate

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate

  • The combined organic layers are washed with brine three times

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated

  • DCM is added, resulting in a brown precipitate that is collected via vacuum filtration

  • The wet cake is dried to give 4-((6-oxo-1,6-dihydropyridin-3-yl)oxy)benzonitrile as a tan solid

This process yields the precursor compound with approximately 49.7% yield (2 g, 8.95 mmol) .

Alternative Bromination Agents

While phosphorus oxybromide is used in the documented synthesis, patent literature indicates that several alternative brominating agents may be employed:

Brominating AgentChemical Formula
Phosphorus oxybromidePOBr₃
Phosphorus tribromidePBr₃
Phosphorus pentabromidePBr₅
Phosphorous pentoxide with tetrabutylammonium bromideP₂O₅ + (C₄H₉)₄NBr
Triphenylphosphine with N-bromosuccinimide(C₆H₅)₃P + NBS

The bromination process can be conducted at temperatures ranging from about 50°C to about 200°C, with an optimal range being from about 50°C to about 110°C .

Physical and Chemical Properties

Physical Characteristics

The physical properties of 4-((6-bromopyridin-3-yl)oxy)benzonitrile have been documented in research and patent literature:

PropertyValue
AppearanceTan solid
Melting Point119-122°C
Purity (Commercial)≥98%
Storage ConditionsRoom temperature

The compound is typically obtained as a tan solid with a well-defined melting point range, indicating good purity when properly synthesized .

Applications and Uses

Pharmaceutical Intermediates

The primary application of 4-((6-bromopyridin-3-yl)oxy)benzonitrile appears to be as an intermediate in pharmaceutical synthesis. Patent literature indicates that this compound serves as a key precursor in the synthesis of more complex molecules with potential pharmaceutical applications .

Related Compounds

4-((6-Bromopyridin-3-yl)oxy)benzonitrile is structurally related to several compounds with documented pharmaceutical applications:

  • 4-((6-(2-(2,4-difluorophenyl)-1,1-difluoro-2-oxoethyl)pyridin-3-yl)oxy)benzonitrile

  • 4-((6-(2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)pyridin-3-yl)oxy)benzonitrile

These related compounds suggest that 4-((6-bromopyridin-3-yl)oxy)benzonitrile serves as a valuable scaffold for the development of more complex molecules with potential biological activity.

AspectDetails
Product CategoryChemical intermediate
GradePharmaceutical grade
Purity Specification98%
Storage ConditionsRoom temperature
Packaging OptionsVarious (gram to kilogram)

Commercial suppliers appear to market this compound primarily as a chemical intermediate for pharmaceutical applications .

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